6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid
CAS No.: 897560-12-2
Cat. No.: VC2347024
Molecular Formula: C19H16ClNO2
Molecular Weight: 325.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897560-12-2 |
|---|---|
| Molecular Formula | C19H16ClNO2 |
| Molecular Weight | 325.8 g/mol |
| IUPAC Name | 6-chloro-2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C19H16ClNO2/c1-11(2)12-3-5-13(6-4-12)18-10-16(19(22)23)15-9-14(20)7-8-17(15)21-18/h3-11H,1-2H3,(H,22,23) |
| Standard InChI Key | XIEYMSBCBMFBSM-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid features a quinoline scaffold with three key functional groups: a chlorine atom at position 6, a 4-isopropylphenyl group at position 2, and a carboxylic acid moiety at position 4. The molecular formula is C19H16ClNO2, with an approximate molecular weight of 325.79 g/mol. This compound belongs to the broader class of quinoline derivatives, which are known for their diverse biological and pharmacological properties.
Structural Features
The compound's structure can be analyzed by examining its key components:
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The quinoline core consists of a benzene ring fused with a pyridine ring, creating a bicyclic heterocyclic system
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The chlorine substituent at position 6 likely enhances lipophilicity and may influence binding affinity to biological targets
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The 4-isopropylphenyl group at position 2 contributes to the compound's hydrophobicity and potentially affects its interaction with receptor binding pockets
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The carboxylic acid group at position 4 provides potential for hydrogen bonding and ionic interactions, which may be crucial for biological activity
Physicochemical Properties
Based on the structural features of similar quinoline derivatives, the following properties can be anticipated:
| Property | Expected Value | Significance |
|---|---|---|
| Solubility | Poor in water, good in organic solvents | Affects bioavailability and formulation strategies |
| Partition Coefficient (LogP) | ~4.2-4.8 | Indicates high lipophilicity, affecting membrane permeability |
| pKa (carboxylic acid) | ~3.5-4.5 | Influences ionization state at physiological pH |
| Melting Point | 210-240°C | Reflects crystal lattice stability |
Synthesis Methods and Strategies
The synthesis of 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid likely involves several strategic approaches, drawing from established methods for related quinoline derivatives.
Modified Pfitzinger Synthesis
This approach typically involves the reaction of isatin derivatives with appropriate ketones in the presence of a base, followed by chlorination at position 6. The careful selection of starting materials is essential to achieve the desired substitution pattern.
Gould-Jacobs Reaction
This synthetic pathway could employ aniline derivatives reacting with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent modifications to introduce the isopropylphenyl group and chlorine atom.
Microwave-Assisted Synthesis
For more efficient production, microwave-assisted synthesis methods might utilize substituted anilines, acetone, and appropriately functionalized benzaldehydes on alumina impregnated with hydrochloric acid under solvent-free conditions. This approach could potentially offer advantages in terms of reaction time and yield.
Critical Parameters for Synthesis
The successful synthesis of this compound would require careful control of several parameters:
| Parameter | Optimal Conditions | Impact on Synthesis |
|---|---|---|
| Reaction Temperature | 80-100°C for coupling; 100-120°C for cyclization | Controls reaction rate and prevents side reactions |
| Catalyst Selection | Pd catalysts for coupling; Lewis acids for cyclization | Determines efficiency and selectivity |
| Solvent System | DMF/H2O for coupling; anhydrous conditions for chlorination | Affects solubility and reaction kinetics |
| Purification Method | Column chromatography using ethyl acetate/petroleum ether gradient | Ensures high purity of final product |
Chemical Reactivity and Transformations
Reactivity Profile
The reactivity of 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid is determined by its functional groups and electronic distribution within the molecule.
Carboxylic Acid Functionality
The carboxylic acid group at position 4 can undergo various reactions:
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Esterification with alcohols under acidic conditions
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Amide formation with amines using coupling agents
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Salt formation with bases, enhancing water solubility
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Decarboxylation under harsh conditions, though the aromatic system likely stabilizes this group
Quinoline Ring Reactivity
The quinoline core exhibits specific reactivity patterns:
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Electrophilic substitution occurs preferentially at positions 5 and 8
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Nucleophilic substitution is favored at positions 2 and 4, though position 4 is occupied in this compound
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The chloro group at position 6 can serve as a leaving group in nucleophilic aromatic substitution reactions
Transformation Reactions
Based on the reactivity of similar quinoline derivatives, the following transformation reactions are possible:
| Reaction Type | Reagents | Expected Products |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Oxidized derivatives at isopropyl group |
| Reduction | LiAlH4, NaBH4 | Alcohol derivative from carboxylic acid reduction |
| Nucleophilic Substitution | Various nucleophiles, catalysts | Substitution at C-6 position replacing chlorine |
| Cross-coupling | Boronic acids, Pd catalysts | Extended aromatic systems |
| Structural Feature | Contribution to Activity |
|---|---|
| Chlorine at C-6 | Enhances lipophilicity and binding affinity |
| 4-isopropylphenyl at C-2 | Provides hydrophobic interactions with target binding pockets |
| Carboxylic acid at C-4 | Enables hydrogen bonding and ionic interactions with target proteins |
Comparative Analysis with Related Compounds
Structural Analogues
A comparative analysis with structurally similar compounds provides insights into the potential properties and activities of 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid.
| Compound | Structural Difference | Expected Impact on Activity |
|---|---|---|
| 6-Chloro-2-(2-propoxyphenyl)quinoline-4-carboxylic acid | Propoxy group at ortho position instead of isopropyl at para position | Different binding orientation and receptor specificity |
| 6-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid | Isobutoxy group at para position instead of isopropyl | Modified hydrogen bonding capacity and lipophilicity |
Structure-Property Correlations
The specific substitution pattern in 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid likely affects various properties:
Analytical Characterization Methods
Spectroscopic Analysis
Several spectroscopic methods are valuable for characterizing 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid:
Nuclear Magnetic Resonance (NMR)
Expected characteristic signals in ¹H-NMR include:
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Aromatic protons from both quinoline and phenyl rings (δ 7.0-8.5 ppm)
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Methine proton of isopropyl group (δ ~2.9 ppm)
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Methyl protons of isopropyl group (δ ~1.2-1.3 ppm)
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Carboxylic acid proton (δ ~13 ppm, broad signal)
Infrared Spectroscopy
Characteristic absorption bands would include:
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Carboxylic acid O-H stretch (~3300-2500 cm⁻¹, broad)
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Carboxylic acid C=O stretch (~1700 cm⁻¹)
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Aromatic C=C stretching (~1600-1400 cm⁻¹)
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C-Cl stretching (~750-700 cm⁻¹)
Crystallographic Analysis
X-ray crystallography would reveal the three-dimensional structure, including:
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Bond lengths and angles
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Dihedral angles between rings
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Intermolecular interactions in the crystal lattice
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Potential hydrogen bonding networks
Applications in Research and Development
Pharmaceutical Applications
The potential applications of 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid in pharmaceutical research are diverse:
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Development of novel antimicrobial agents, particularly against resistant strains
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Investigation as a lead compound for anticancer drug discovery
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Exploration as a scaffold for creating libraries of derivatives with enhanced properties
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Study of structure-activity relationships to optimize drug design
Research Challenges
Several challenges must be addressed in the research and development of this compound:
| Challenge | Potential Solution |
|---|---|
| Solubility limitations | Formulation strategies or prodrug approaches |
| Selective synthesis | Optimized reaction conditions and catalysts |
| Toxicity concerns | Structural modifications to reduce off-target effects |
| Pharmacokinetic properties | Design of derivatives with improved absorption and distribution |
Future Research Directions
Synthetic Methodology Development
Future research could focus on developing more efficient and sustainable synthetic routes, including:
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Green chemistry approaches using environmentally friendly reagents
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Flow chemistry methods for continuous production
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Enzyme-catalyzed transformations for enhanced selectivity
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Photochemical methods for specific functionalization steps
Medicinal Chemistry Investigations
Promising directions for medicinal chemistry research include:
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Comprehensive structure-activity relationship studies
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Combination therapy approaches with established drugs
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Investigation of specific molecular targets and binding modes
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Development of derivatives with improved pharmacokinetic profiles
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